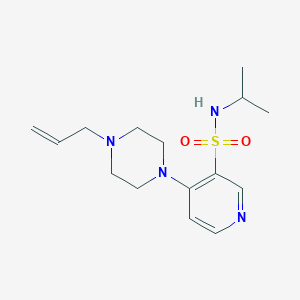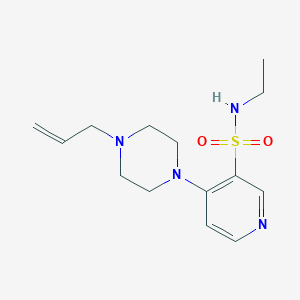![molecular formula C11H5Cl3N2O2S B215121 3-Nitro-2-[(2,4,5-trichlorophenyl)sulfanyl]pyridine](/img/structure/B215121.png)
3-Nitro-2-[(2,4,5-trichlorophenyl)sulfanyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Nitro-2-[(2,4,5-trichlorophenyl)sulfanyl]pyridine is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. This compound is a nitroarylthioether that is commonly used in the synthesis of organic compounds and as a reagent in chemical reactions. In
Aplicaciones Científicas De Investigación
3-Nitro-2-[(2,4,5-trichlorophenyl)sulfanyl]pyridine has several applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of heterocyclic compounds. This compound has also been used in the development of new drugs and pharmaceuticals due to its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of 3-Nitro-2-[(2,4,5-trichlorophenyl)sulfanyl]pyridine is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and proteins involved in various biological processes. This compound has been shown to have antimicrobial, antifungal, and anticancer properties.
Biochemical and Physiological Effects:
Studies have shown that 3-Nitro-2-[(2,4,5-trichlorophenyl)sulfanyl]pyridine has several biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. This compound has also been shown to have anticancer properties by inducing apoptosis and inhibiting the growth of cancer cells. Additionally, it has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Nitro-2-[(2,4,5-trichlorophenyl)sulfanyl]pyridine in lab experiments is its versatility. It can be used as a reagent in organic synthesis, as well as in various biological assays. However, one limitation is that it can be toxic and must be handled with care. Additionally, its mechanism of action is not fully understood, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving 3-Nitro-2-[(2,4,5-trichlorophenyl)sulfanyl]pyridine. One potential area of research is the development of new drugs and pharmaceuticals based on this compound. Another area of research is the exploration of its potential as an antimicrobial agent, particularly in the treatment of antibiotic-resistant infections. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in various biological processes.
Métodos De Síntesis
The synthesis of 3-Nitro-2-[(2,4,5-trichlorophenyl)sulfanyl]pyridine can be achieved through a two-step process. The first step involves the reaction of 2,4,5-trichlorophenyl thiol with 3-nitropyridine in the presence of a base such as sodium hydroxide. The resulting intermediate is then treated with a suitable oxidizing agent such as hydrogen peroxide to yield the final product.
Propiedades
Nombre del producto |
3-Nitro-2-[(2,4,5-trichlorophenyl)sulfanyl]pyridine |
|---|---|
Fórmula molecular |
C11H5Cl3N2O2S |
Peso molecular |
335.6 g/mol |
Nombre IUPAC |
3-nitro-2-(2,4,5-trichlorophenyl)sulfanylpyridine |
InChI |
InChI=1S/C11H5Cl3N2O2S/c12-6-4-8(14)10(5-7(6)13)19-11-9(16(17)18)2-1-3-15-11/h1-5H |
Clave InChI |
QQYXVTQDWCYWRU-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(N=C1)SC2=CC(=C(C=C2Cl)Cl)Cl)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=C(N=C1)SC2=CC(=C(C=C2Cl)Cl)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-methyl-N-[(5-methyl-2-(1-naphthyl)-1,3,4-thiadiazol-3(2H)-yl)(4H-1,2,4-triazol-4-yl)methylene]-1,3,4-thiadiazol-2-amine](/img/structure/B215038.png)
![(E)-1-[(2R)-2-butyl-5-methyl-2H-1,3,4-thiadiazol-3-yl]-1-[4-[(E)-C-[(2R)-2-butyl-5-methyl-2H-1,3,4-thiadiazol-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)carbonimidoyl]piperazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)methanimine](/img/structure/B215040.png)
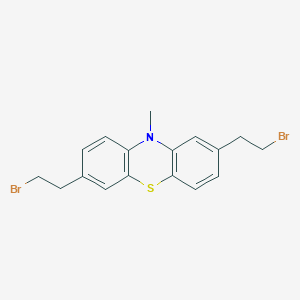
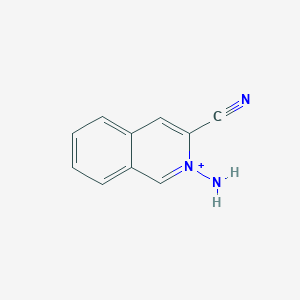
![methyl (2Z)-2-[[2-(2,6-diethylphenyl)hydrazinyl]methylidene]furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B215047.png)
![methyl (2Z)-2-[(2,2-dimethylhydrazinyl)methylidene]furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B215048.png)
![3-({[(Tert-butylamino)carbonyl]amino}sulfonyl)-4-[(4-methylphenyl)sulfanyl]pyridine](/img/structure/B215051.png)
![N-acetyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-3-pyridinesulfonamide](/img/structure/B215052.png)
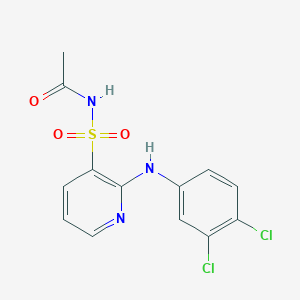
![N-acetyl-4-[(3,4-dichlorophenyl)sulfanyl]-3-pyridinesulfonamide](/img/structure/B215055.png)
![N-(4-chlorobenzylidene)-N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}amine](/img/structure/B215056.png)
![N-(4-methylbenzylidene)-N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}amine](/img/structure/B215059.png)
